molecular formula C7H10ClN3OS B12049167 5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate

5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate

Cat. No.: B12049167
M. Wt: 219.69 g/mol
InChI Key: XSWHKFLUNQBPDO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate is a chemical compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of an aminomethyl group attached to the benzothiadiazole ring, along with a hydrochloride hydrate form. Benzothiadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate typically involves the reaction of 2,1,3-benzothiadiazole with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 60-80°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or water.

    Catalysts: Acid catalysts such as hydrochloric acid to promote the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or Continuous Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Crystallization or recrystallization to obtain the pure hydrochloride hydrate form.

    Quality Control: Analytical techniques like HPLC or NMR to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzothiadiazole ring to more reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines, thiols, or halides for substitution reactions.

Major Products Formed

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Reduced benzothiadiazole derivatives.

    Substitution Products: Various substituted benzothiadiazole derivatives.

Scientific Research Applications

5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or DNA, depending on the application.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate
  • Benzamidine hydrochloride hydrate

Comparison

Compared to similar compounds, 5-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride hydrate is unique due to its specific benzothiadiazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10ClN3OS

Molecular Weight

219.69 g/mol

IUPAC Name

2,1,3-benzothiadiazol-5-ylmethanamine;hydrate;hydrochloride

InChI

InChI=1S/C7H7N3S.ClH.H2O/c8-4-5-1-2-6-7(3-5)10-11-9-6;;/h1-3H,4,8H2;1H;1H2

InChI Key

XSWHKFLUNQBPDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1CN.O.Cl

Origin of Product

United States

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